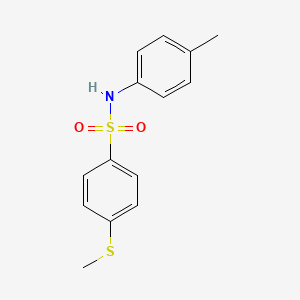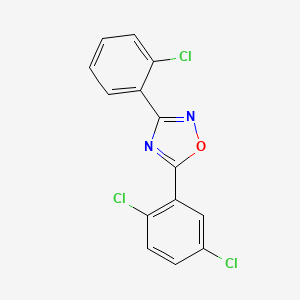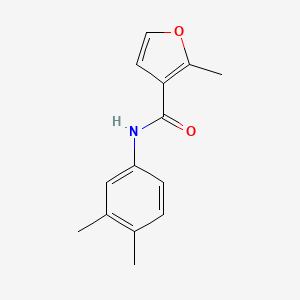![molecular formula C14H14Cl2N2OS B5705971 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, also known as DTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide exerts its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide reduces the production of pro-inflammatory prostaglandins. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. By inhibiting 5-LOX, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide reduces the production of pro-inflammatory leukotrienes.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory effects, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have antioxidant effects by reducing oxidative stress. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can react with other compounds in the lab, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide. One area of research is the development of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide analogs with improved solubility and activity. Another area of research is the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in combination with other compounds, such as chemotherapy drugs, to enhance its anti-tumor effects. Additionally, the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in animal models of neurological disorders could provide further insight into its neuroprotective effects. Finally, the study of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide in human clinical trials could provide valuable information on its potential therapeutic applications.
Synthesemethoden
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide can be synthesized using a multi-step procedure that involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine. The resulting compound is then reacted with 3-methylbutanoyl chloride to form N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and inflammation. In cancer research, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c1-8(2)5-13(19)18-14-17-12(7-20-14)9-3-4-10(15)11(16)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSFQLYWUDPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)


![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)


![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)
![3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5705953.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5705975.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)